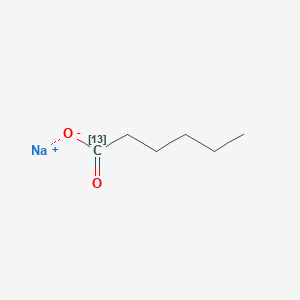

Sodium hexanoate-1-13C

CAS No.:

Cat. No.: VC17343609

Molecular Formula: C6H11NaO2

Molecular Weight: 139.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NaO2 |

|---|---|

| Molecular Weight | 139.13 g/mol |

| IUPAC Name | sodium;(113C)hexanoate |

| Standard InChI | InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i6+1; |

| Standard InChI Key | UDWXLZLRRVQONG-NWZHYJCUSA-M |

| Isomeric SMILES | CCCCC[13C](=O)[O-].[Na+] |

| Canonical SMILES | CCCCCC(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Sodium hexanoate-1-13C is structurally defined by the substitution of a carbon-13 isotope at the carboxyl carbon of hexanoic acid. The compound’s molecular formula, , reflects this modification, with the sodium ion balancing the carboxylate anion’s charge . The SMILES notation, CCCCC[13C]([O-])=O.[Na+], underscores the linear aliphatic chain and the labeled carbon’s position.

Table 1: Key Physicochemical Properties of Sodium Hexanoate-1-13C

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 139.13 g/mol |

| SMILES | CCCCC[13C]([O-])=O.[Na+] |

| Storage Conditions | Not specified |

The absence of a CAS registry number suggests this compound is primarily utilized in specialized research contexts rather than industrial applications .

Isotopic Significance

Synthesis and Production

Synthetic Routes

Sodium hexanoate-1-13C is synthesized through the neutralization of hexanoic acid-1-13C with sodium hydroxide. The reaction proceeds as follows:

The use of isotopically labeled hexanoic acid ensures the carbon-13 atom is retained at the carboxyl position. Industrial-scale production may involve purification steps such as recrystallization or chromatography to achieve high isotopic purity (>98%), though specific protocols are proprietary .

Quality Control

Analytical methods for verifying isotopic enrichment include:

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Analysis

In -NMR, Sodium hexanoate-1-13C exhibits a distinct peak for the labeled carboxyl carbon. Reference data from Sigma-Aldrich indicate that carboxylate carbons in similar compounds resonate near 175–185 ppm, depending on the solvent and temperature . For example, in deuterated water (), the carboxyl signal may shift upfield due to hydrogen bonding with the solvent.

Table 2: Representative -NMR Shifts for Carboxylate Groups

| Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|

| Sodium Acetate | 177.21 | |

| Sodium Hexanoate-1-13C | ~175–180 (estimated) |

These shifts enable researchers to distinguish the labeled compound from natural-abundance analogs in complex mixtures.

Metabolic Tracing

In isotopically labeled metabolic flux analysis, Sodium hexanoate-1-13C serves as a substrate for studying β-oxidation pathways. The carboxyl carbon’s fate can be tracked through intermediates like acetyl-CoA, with NMR or mass spectrometry detecting -enriched metabolites. This approach has elucidated lipid metabolism dysregulation in neurodegenerative diseases and cancer .

Physicochemical Behavior in Biological Systems

Solubility and Partitioning

As a sodium salt, Sodium hexanoate-1-13C exhibits high solubility in aqueous media, facilitating its use in cell culture and in vivo studies. The compound’s partition coefficient () is estimated at −0.5, indicating moderate hydrophilicity. This property ensures efficient cellular uptake while minimizing nonspecific binding to membranes.

Comparative Analysis with Unlabeled Sodium Hexanoate

Spectral Distinctions

The primary difference between Sodium hexanoate-1-13C and its unlabeled counterpart lies in their NMR spectra. The natural-abundance compound’s carboxyl carbon produces a weaker signal due to the 1.1% abundance of , whereas the labeled variant’s signal is ~90-fold more intense, enabling precise quantification in tracer studies .

Emerging Research Directions

Microbial Metabolism

In gut microbiome research, Sodium hexanoate-1-13C could track short-chain fatty acid production by commensal bacteria. Such studies may clarify its role in inflammatory bowel disease or metabolic syndrome.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume